Methyl 2-(piperazin-1-yl)acetate hydrochloride

Description

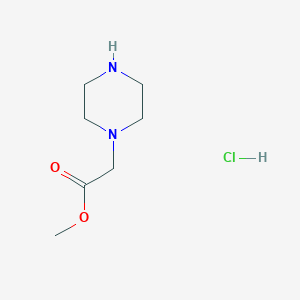

Methyl 2-(piperazin-1-yl)acetate hydrochloride (CAS: 196192-08-2) is a piperazine derivative with the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 194.66 g/mol. Its IUPAC name is methyl 2-piperazin-1-ylacetate hydrochloride. The compound is characterized by a piperazine ring linked to a methyl ester group via an acetate chain, with a hydrochloride salt enhancing its solubility and stability . It is widely used in pharmaceutical research, particularly in the synthesis of receptor ligands and enzyme inhibitors. Its safety profile includes hazardous classification (UN 2811), with precautionary measures against ingestion and inhalation .

Properties

IUPAC Name |

methyl 2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)6-9-4-2-8-3-5-9;/h8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRABDBIXLNGWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196192-08-2 | |

| Record name | methyl 2-(piperazin-1-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 2-(piperazin-1-yl)acetate hydrochloride involves the reaction of piperazine with methyl chloroacetate under acidic conditions to form the hydrochloride salt . The reaction typically proceeds as follows:

Reactants: Piperazine and methyl chloroacetate.

Conditions: Acidic medium, typically using hydrochloric acid.

Procedure: The reactants are mixed and heated under reflux conditions to facilitate the reaction. The product is then isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Large quantities of piperazine and methyl chloroacetate.

Reaction Vessels: Industrial reactors equipped with heating and stirring mechanisms.

Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

Substitution Reactions: Substituted piperazine derivatives.

Hydrolysis: Piperazine and methyl acetate.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(piperazin-1-yl)acetate hydrochloride is characterized by its piperazine structure, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry. Its unique structure allows for interactions with neurotransmitter systems, primarily influencing dopaminergic and cholinergic pathways.

Scientific Research Applications

The compound has been investigated for multiple applications across different scientific domains:

Medicinal Chemistry

- Neuropharmacology : Research indicates that this compound may enhance dopaminergic activity, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown improvements in cognitive function in animal models of Alzheimer's disease through modulation of neurotransmitter levels.

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines, indicating its potential as an anticancer agent.

- Cholinesterase Inhibition : Preliminary findings suggest that derivatives of piperazine compounds may possess anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine.

Synthesis and Chemical Reactions

This compound serves as a building block in the synthesis of various organic molecules. Its unique reactivity allows it to be utilized in producing other piperazine derivatives through straightforward synthetic procedures, including one-pot reactions that simplify the preparation process .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

Neuropharmacological Studies

A study demonstrated significant cognitive improvements in animal models of Alzheimer's disease when treated with this compound. The enhancements were attributed to increased levels of dopamine and norepinephrine, which are critical for cognitive function.

Anticancer Activity

In vitro assessments indicated that this compound displayed notable cytotoxicity against several cancer cell lines, suggesting its potential role in cancer therapy.

Cholinesterase Inhibition

Research has shown that some piperazine derivatives exhibit anticholinesterase properties, which may provide therapeutic benefits for conditions like Alzheimer's disease by inhibiting the enzyme responsible for acetylcholine breakdown.

Mechanism of Action

The mechanism of action of Methyl 2-(piperazin-1-yl)acetate hydrochloride is primarily based on its chemical reactivity. The compound can interact with various molecular targets through:

Nucleophilic Substitution: The piperazine ring can act as a nucleophile, reacting with electrophilic centers in other molecules.

Hydrolysis: The ester group can be hydrolyzed, leading to the formation of reactive intermediates that can further interact with biological targets.

Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Variations in Ester Groups

The ester moiety significantly influences solubility, stability, and biological activity. Key examples include:

Key Insight : The methyl ester in the target compound balances solubility and steric effects, making it preferable for in vitro studies. Ethyl and tert-butyl analogs trade solubility for enhanced lipophilicity or steric hindrance .

Substitution Patterns on the Piperazine Ring

Modifications to the piperazine ring alter pharmacological profiles:

Key Insight : The target compound’s unmodified piperazine ring allows versatile interactions with biological targets, whereas dimethyl or oxo substitutions tailor specificity for enzymes or receptors .

Functional Group Variations

Key Insight: Piperazine derivatives with phenyl or extended chains (e.g., butanoate) exhibit divergent biological activities, highlighting the target compound’s balance of simplicity and efficacy .

Biological Activity

Methyl 2-(piperazin-1-yl)acetate hydrochloride (CAS Number: 196192-08-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperazine ring linked to an acetate group, which contributes to its biological activity. The compound is typically encountered as a white crystalline solid and is soluble in water due to its ionic nature from the hydrochloride form. Its structural characteristics allow it to interact with various biological targets effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The piperazine moiety acts as a nucleophile, enabling reactions with electrophilic centers in biological molecules.

- Hydrolysis : The ester group can undergo hydrolysis, forming reactive intermediates that may interact with cellular components.

- Receptor Binding : The compound may modulate the activity of specific receptors or enzymes, impacting various physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown moderate to good antimicrobial effects against various pathogens. For instance, derivatives of piperazine have been tested for their ability to inhibit bacterial growth, demonstrating promising results .

- Anticancer Potential : The compound has been investigated for its effects on cancer cell viability. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with critical cellular pathways .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of piperazine derivatives, including this compound, demonstrated significant inhibition of breast cancer cell viability. The IC50 values for related compounds were reported to be around 18 μM, indicating effective cytotoxicity against MCF-7 cells. The study also highlighted increased cleavage of PARP1 and enhanced phosphorylation of H2AX in treated cells, suggesting a mechanism involving DNA damage response pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of piperazine derivatives were synthesized and screened for antimicrobial activity. This compound exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance the antimicrobial properties of piperazine derivatives .

Data Table: Biological Activity Summary

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 2-(piperazin-1-yl)acetate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution between methyl chloroacetate and piperazine, followed by hydrochloric acid salt formation. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperazine .

- Temperature control : Maintain 0–5°C during substitution to minimize byproducts (e.g., bis-alkylated derivatives) .

- Purification : Use recrystallization from ethanol/water mixtures to achieve >97% purity, as validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- HPLC-UV : Use a reversed-phase column with mobile phase pH 3.0–5.0 to resolve impurities (e.g., unreacted piperazine) .

- NMR (¹H/¹³C) : Confirm the acetate methyl group (δ ~3.7 ppm in ¹H NMR) and piperazine ring protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (ESI-MS) : Verify the molecular ion peak at m/z 203.1 [M+H]⁺ for the free base and chloride adducts .

Advanced Question: How can researchers resolve contradictions in chromatographic data during impurity profiling?

Methodological Answer:

Inconsistent HPLC results may arise from:

- pH sensitivity : Adjust mobile phase pH to stabilize ionization states of piperazine-related impurities (e.g., N-oxides) .

- Column aging : Use guard columns to prevent stationary phase degradation caused by residual amines .

- Orthogonal methods : Cross-validate with LC-MS/MS to distinguish co-eluting impurities (e.g., methyl ester hydrolysis products) .

Advanced Question: What strategies are effective for identifying and quantifying trace impurities in this compound?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions to simulate degradation pathways .

- Reference standards : Use structurally similar impurities (e.g., Cetirizine-related N-alkylated byproducts) as benchmarks .

- Limit of quantification (LOQ) : Achieve 0.05% sensitivity via UPLC with charged aerosol detection (CAD) for non-UV-active impurities .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of fine crystalline particles .

- Spill management : Neutralize spills with 5% acetic acid solution before disposal .

Advanced Question: How can researchers investigate the compound’s potential interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Molecular docking : Model interactions with histamine H₁ receptors using the piperazine moiety’s conformational flexibility .

- In vitro assays : Test inhibition of SIRT1 (a sirtuin enzyme) at 10–100 μM concentrations, referencing structurally related activators .

- Metabolic stability : Use hepatic microsome assays (human/rat) to assess CYP450-mediated oxidation of the methyl ester group .

Advanced Question: What experimental designs are recommended for studying the compound’s stability under varying environmental conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .

- Hydrolytic stability : Monitor ester hydrolysis rates in buffers (pH 1.2–7.4) using ¹H NMR to track acetate-methyl group loss .

- Photostability : Expose solid samples to ICH Q1B guidelines (UV/visible light) and quantify degradation via HPLC-DAD .

Advanced Question: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Workflow optimization : Implement continuous flow chemistry to minimize intermediate degradation .

- Byproduct recycling : Isolate bis-alkylated impurities via column chromatography and hydrolyze them back to piperazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.